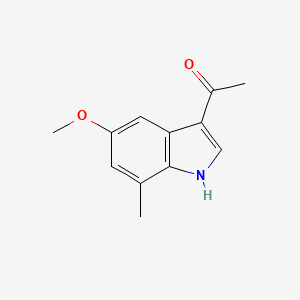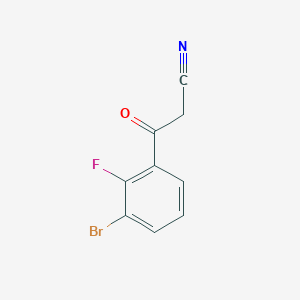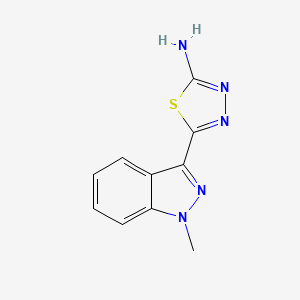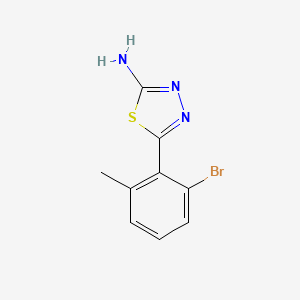
1,3,5-Trichloro-2-(chloromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Trichloro-2-(chloromethoxy)benzene is a chlorinated aromatic compound with the molecular formula C7H4Cl4O It is a derivative of benzene, where three hydrogen atoms are replaced by chlorine atoms, and one hydrogen atom is replaced by a chloromethoxy group
Métodos De Preparación
The reaction conditions often include the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and the reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired substitution pattern .
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
1,3,5-Trichloro-2-(chloromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms or the chloromethoxy group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation reactions to form more oxidized derivatives or reduction reactions to form less chlorinated products.
Hydrolysis: The chloromethoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common reagents used in these reactions include bases, acids, and other nucleophiles, depending on the desired transformation. The major products formed from these reactions vary based on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1,3,5-Trichloro-2-(chloromethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology and Medicine: The compound is studied for its potential biological activity and its effects on various biological systems. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1,3,5-Trichloro-2-(chloromethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound .
Comparación Con Compuestos Similares
1,3,5-Trichloro-2-(chloromethoxy)benzene can be compared with other chlorinated benzene derivatives such as:
- 1,2,3-Trichlorobenzene
- 1,2,4-Trichlorobenzene
- 1,3,5-Trichlorobenzene
These compounds share similar structural features but differ in the position and number of chlorine atoms and other substituents. The unique substitution pattern of this compound gives it distinct chemical properties and reactivity, making it suitable for specific applications that other similar compounds may not be able to fulfill .
Propiedades
Fórmula molecular |
C7H4Cl4O |
|---|---|
Peso molecular |
245.9 g/mol |
Nombre IUPAC |
1,3,5-trichloro-2-(chloromethoxy)benzene |
InChI |
InChI=1S/C7H4Cl4O/c8-3-12-7-5(10)1-4(9)2-6(7)11/h1-2H,3H2 |
Clave InChI |
DXVFNVVZTIAYDC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)OCCl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Boc-6'-chloro-1',2'-dihydrospiro[azetidine-3,3'-pyrrolo[3,2-b]pyridine]](/img/structure/B13695045.png)

![Naphthalene, 2,2'-[methylenebis(oxy)]bis-](/img/structure/B13695059.png)



![2-butyl-6-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13695093.png)
![7-Bromo-3,4-dihydro-1H-benzo[c]azepine-1,5(2H)-dione](/img/structure/B13695097.png)





